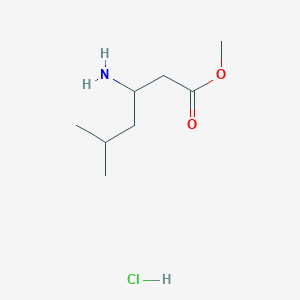

1-methyl-1,2,3,4-tetrahydroquinazolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one (MQT) is a synthetic organic compound that has been studied extensively in recent years due to its wide range of applications in both scientific research and industrial processes. MQT is a highly versatile compound that can be used as a starting material for a variety of reactions and transformations. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. Additionally, MQT has been studied for its potential applications in biochemistry and medicine.

Wissenschaftliche Forschungsanwendungen

1-methyl-1,2,3,4-tetrahydroquinazolin-2-one has found a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. Additionally, this compound has been studied for its potential applications in biochemistry and medicine. It has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. Additionally, this compound has been studied for its potential applications in the development of novel drugs and drug delivery systems.

Wirkmechanismus

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one, also known as 1MeTIQ, is an endogenous substance with a broad spectrum of action in the brain . It has been found to interact with dopamine (DA) receptors . It also inhibits the activity of both monoamine oxidase (MAO)-A and B enzymes , which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mode of Action

1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also reduces the production of free radicals, which are harmful compounds that can damage cells . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation .

Biochemical Pathways

The compound affects several biochemical pathways. By interacting with dopamine receptors and inhibiting MAO enzymes, it influences dopamine metabolism . This can have downstream effects on various neurological processes, as dopamine is a key neurotransmitter involved in functions such as mood regulation, reward, and motor control.

Pharmacokinetics

As an endogenous substance, it is likely to have good bioavailability in the brain .

Result of Action

1MeTIQ has been found to have neuroprotective properties . It can prevent cell death and inhibit the influx of calcium ions induced by glutamate, a neurotransmitter that can cause excitotoxicity when present in excess . It also prevents the release of excitatory amino acids from the frontal cortex . Moreover, it has been shown to have antidepressant-like effects .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one for laboratory experiments is that it is a highly versatile compound that can be used as a starting material for a variety of reactions and transformations. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound for laboratory experiments. For example, the reaction conditions for the synthesis of this compound can be difficult to control, and the reaction can be slow and inefficient. Furthermore, this compound is a hazardous compound and should be handled with caution.

Zukünftige Richtungen

Despite its wide range of applications, there is still much to be learned about 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Further research is needed to better understand the mechanism of action of this compound and its potential applications in biochemistry and medicine. Additionally, research is needed to improve the synthesis of this compound and to develop new and improved methods for the synthesis of this compound-derived compounds. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and food science.

Synthesemethoden

1-methyl-1,2,3,4-tetrahydroquinazolin-2-one can be synthesized from a variety of starting materials, including 2-chloro-1,2,3,4-tetrahydroquinazoline and 1-methyl-1,2,3,4-tetrahydroquinazoline. The synthesis of this compound involves a two-step process, which involves the addition of a methyl group to the 2-chloro-1,2,3,4-tetrahydroquinazoline, followed by the reduction of the resulting product. The reaction can be carried out using a variety of reagents, such as sodium borohydride, lithium aluminum hydride, or zinc powder. The reaction can be carried out under mild conditions, such as room temperature and atmospheric pressure.

Biochemische Analyse

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that substances similar to this compound, such as 1-MeTIQ, can inhibit the activity of certain enzymes

Cellular Effects

The effects of this compound on cellular processes are not well-understood. Related compounds have been shown to influence cell function. For example, 1-MeTIQ, a derivative of tetrahydroisoquinoline, has been reported to have neuroprotective activity and can interact with dopamine (DA) receptors . It can also inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. It has been suggested that related compounds may exert their effects at the molecular level through various mechanisms. For instance, 1-MeTIQ is known to inhibit both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . It also shows significant antidepressant-like effect in forced swim test (FST) in rats .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been studied for their long-term effects on cellular function. For instance, 1-MeTIQ has been reported to demonstrate significant neuroprotective activity .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. Related compounds like 1-MeTIQ have been studied for their dosage effects. For instance, a significant increase in the climbing activity was observed after systemic administration of 1MeTIQ in a higher dose of 20 mg/kg .

Metabolic Pathways

Related compounds like 1-MeTIQ are known to interact with various enzymes and cofactors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves the condensation of an amine and a ketone followed by cyclization.", "Starting Materials": [ "2-aminobenzamide", "acetone", "sodium ethoxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in methanol and add sodium ethoxide to the solution.", "Step 2: Add acetone to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |

CAS-Nummer |

19270-60-1 |

Molekularformel |

C9H10N2O |

Molekulargewicht |

162.2 |

Reinheit |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.